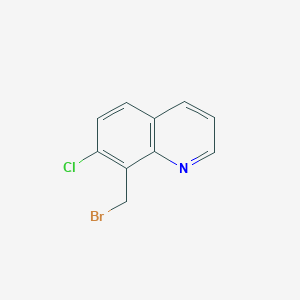

8-(Bromomethyl)-7-chloroquinoline

Description

Overview of the Quinoline (B57606) Scaffold in Contemporary Organic and Medicinal Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in the realm of organic and medicinal chemistry. nih.govfrontiersin.orgnih.gov This nitrogen-containing heterocyclic framework is a key structural component in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. benthamdirect.comorientjchem.org Its versatility allows for functionalization at various positions, leading to diverse pharmacological profiles, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govorientjchem.org The ability of the quinoline nucleus to interact with various biological targets has cemented its importance as a foundational element in drug discovery and development. frontiersin.orgbenthamdirect.com

Rationale for Investigating Halogenated Bromomethylquinolines within Academic Research

The introduction of halogen atoms and a bromomethyl group to the quinoline scaffold significantly modulates its electronic properties and reactivity, making such derivatives highly attractive for academic investigation. Halogens, such as chlorine, can enhance the biological activity of the quinoline core. The 7-chloroquinoline (B30040) framework, for instance, is a well-known "privileged" structure in medicinal chemistry, recognized for its ability to increase electron withdrawal and optimize the pKa for binding to specific targets.

The bromomethyl group at the 8-position is a particularly reactive functional group. This high reactivity, especially towards nucleophiles, makes these compounds valuable intermediates for the synthesis of a wide range of more complex molecules. The ability to readily introduce new functionalities at this position allows researchers to create libraries of novel quinoline derivatives for further study and screening. The investigation of halogenated marine natural products has also highlighted the diverse biological activities associated with halogenated compounds.

Positioning of 8-(Bromomethyl)-7-chloroquinoline as a Pivotal Research Subject

This compound stands at the intersection of these key chemical features. It combines the proven biological relevance of the 7-chloroquinoline core with the synthetic versatility of the 8-bromomethyl group. This unique combination makes it a pivotal starting material for the synthesis of novel compounds with potential applications in various fields of chemical and biological research. The presence of both a chloro and a bromomethyl substituent offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships in a systematic manner.

Scope and Objectives of Academic Research Directions Pertaining to the Compound

Academic research focused on this compound primarily revolves around its utility as a versatile building block. The main objectives of these research endeavors include:

Synthesis of Novel Derivatives: Utilizing the reactive bromomethyl group to introduce a variety of substituents through nucleophilic substitution reactions. This allows for the creation of new molecular architectures based on the 7-chloroquinoline scaffold.

Development of New Synthetic Methodologies: Designing efficient and selective methods for the synthesis of this compound and its derivatives.

Investigation of Biological Activity: Screening the newly synthesized derivatives for potential pharmacological activities, building upon the known biological profiles of quinoline compounds.

Chemical and Physical Properties

The fundamental characteristics of this compound are crucial for its application in synthesis and research.

| Property | Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| Appearance | Powder |

| IUPAC Name | This compound |

| InChI Key | SLSLEAFNODKCFA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C(C=C2)Cl)CBr)N=C1 |

Synthesis and Reactivity

A known method for the synthesis of this compound involves the bromination of 7-chloro-8-methylquinoline (B132762). prepchem.com In this procedure, 7-chloro-8-methylquinoline is dissolved in benzene and treated with one equivalent of N-bromosuccinimide in the presence of a catalytic amount of peroxide. prepchem.com The desired product, this compound, is then isolated by evaporation of the solvent. prepchem.com

The reactivity of this compound is largely dictated by the highly reactive bromomethyl group. This group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 8-position, leading to the synthesis of diverse derivatives.

Research Applications

The primary research application of this compound lies in its role as a key intermediate for the synthesis of more complex molecules. For instance, it can be reacted with various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 8-substituted-7-chloroquinoline derivatives. These derivatives can then be evaluated for their biological activities. The synthesis of novel compounds bearing multiple quinolinone moieties has been achieved through reactions involving bromomethyl-substituted quinolines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(bromomethyl)-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSLEAFNODKCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)CBr)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522382 | |

| Record name | 8-(Bromomethyl)-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-79-1 | |

| Record name | 8-(Bromomethyl)-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84163-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Bromomethyl)-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(bromomethyl)-7-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromomethyl 7 Chloroquinoline and Its Precursors

Precursor Synthesis and Reaction Pathways to the Core Quinoline (B57606) Heterocycle

The foundational step in the synthesis of 8-(bromomethyl)-7-chloroquinoline is the construction of the quinoline ring system, specifically 7-chloro-8-methylquinoline (B132762). This precursor already contains the necessary chloro and methyl groups at the desired positions, simplifying the subsequent functionalization.

Strategies for Quinoline Ring Formation

Several classical named reactions are utilized for the synthesis of the quinoline scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com For the synthesis of 7-chloro-8-methylquinoline, 3-chloro-2-methylaniline (B42847) would be reacted with an α,β-unsaturated aldehyde or ketone. google.com The reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid. wikipedia.orgsynarchive.com

Skraup Synthesis: A modification of the Doebner-von Miller reaction, the Skraup synthesis utilizes glycerol, which dehydrates in the presence of sulfuric acid to form acrolein in situ. This acrolein then reacts with an aniline. iipseries.orgbrieflands.com To produce 7-chloro-8-methylquinoline, 3-chloro-2-methylaniline would be the starting aniline. google.com The reaction is often vigorous and may require a moderator like boric acid. orgsyn.org

Combes Quinoline Synthesis: This method employs the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. wikipedia.orgwikiwand.comyoutube.com The reaction proceeds through a Schiff base intermediate which then undergoes cyclization. wikipedia.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org For the specific target, a suitably substituted 2-aminobenzaldehyde would react with a ketone to form the quinoline ring. wikipedia.orgnih.govresearchgate.netnih.gov

A patent describes a method for preparing 7-chloro-8-methylquinoline by reacting 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent in an organic solvent. google.com Another patent details a process where 3-chloro-o-toluidine is heated with p-toluenesulfonic acid, and acrolein is introduced to yield 7-chloro-8-methylquinoline. google.com

Introduction of Halogen Substituents (e.g., Chlorine at Position 7)

The introduction of the chlorine atom at the 7-position is most commonly achieved by starting with an appropriately substituted aniline precursor, such as 3-chloro-2-methylaniline. google.com This approach ensures the regioselective placement of the chlorine atom from the outset of the quinoline ring synthesis.

Alternatively, direct chlorination of an existing 8-methylquinoline (B175542) scaffold can be considered. However, electrophilic halogenation of the quinoline ring typically occurs at the 5- and 8-positions. Achieving selective chlorination at the C7-position of 8-methylquinoline is challenging and may require specific directing groups or reaction conditions that are not widely reported for this specific substrate. One study on the halogenation of 8-substituted quinolines showed that a C5-substituted quinoline amide could be chlorinated at the C7-position. rsc.org

Stereoselective and Regioselective Approaches for Introducing the Bromomethyl Moiety at Position 8

The conversion of the 7-chloro-8-methylquinoline precursor to the final product, this compound, is achieved through the bromination of the methyl group at the 8-position.

Functionalization of Methylated Quinoline Precursors

The most common and effective method for the benzylic bromination of the methyl group on the quinoline ring is through a free-radical substitution reaction. youtube.comchadsprep.com

N-Bromosuccinimide (NBS) Mediated Bromination: N-Bromosuccinimide is the reagent of choice for this transformation. chadsprep.comnih.govlibretexts.org The reaction is typically carried out in a non-polar solvent such as benzene (B151609) or carbon tetrachloride and is initiated by a radical initiator, like dibenzoyl peroxide, or by UV light. prepchem.com NBS provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic methyl group, leading to the formation of a resonance-stabilized benzylic radical. youtube.comchadsprep.com This radical then reacts with a bromine source to form the desired this compound. youtube.com The use of NBS is advantageous as it minimizes competing electrophilic addition reactions to the quinoline ring. chadsprep.com

It is important to note that the term "stereoselective" is not applicable to this specific reaction, as the introduction of a bromine atom to a methyl group does not create a chiral center.

Alternative Bromination Techniques

While NBS is the most prevalent reagent, other brominating agents can also be employed for benzylic bromination.

Molecular Bromine (Br₂): Direct bromination with molecular bromine can be used, but it is less selective than NBS and can lead to undesired side reactions, such as electrophilic substitution on the aromatic rings, especially in the absence of a radical initiator. gla.ac.uk

Other N-Bromoimides: Other reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been shown to be effective for the bromination of substituted quinolines and could potentially be used as an alternative to NBS. rsc.org

Optimization of Reaction Conditions and Yields in Academic Synthesis of the Compound

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters for optimization include the choice of reagents, solvents, catalysts, reaction temperature, and reaction time.

For the synthesis of the 7-chloro-8-methylquinoline precursor, a patent reported a yield of 73% when using 3-chloro-o-toluidine, p-toluenesulfonic acid, and acrolein diethyl acetal (B89532) in xylene. google.com

For the subsequent bromination step, a reported synthesis of this compound involved dissolving 7-chloro-8-methylquinoline in benzene and treating it with one equivalent of N-bromosuccinimide in the presence of a catalytic amount of peroxide. prepchem.com While a specific yield for this reaction was not provided in the abstract, typical yields for similar NBS brominations are reported to be in the range of 60-80%.

A study on the metal-free halogenation of 8-methyl quinoline using tribromoisocyanuric acid (TBCA) resulted in the formation of the methyl brominated product as the major product. rsc.org This suggests another potential route for the synthesis that could be subject to optimization.

The purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water mixtures, to achieve a purity of greater than 95%.

Table of Reaction Conditions for the Synthesis of this compound and its Precursor

| Step | Reactants | Reagents/Catalysts | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| Precursor Synthesis | 3-Chloro-o-toluidine, Acrolein diethyl acetal | p-Toluenesulfonic acid | Xylene | 73% | google.com |

| Bromination | 7-Chloro-8-methylquinoline | N-Bromosuccinimide, Peroxide (catalytic) | Benzene | Not specified (typically 60-80%) | prepchem.com, |

Novel Synthetic Approaches and Catalytic Systems in Bromomethylchloroquinoline Synthesis

Recent advancements in synthetic chemistry offer promising alternatives for the production of this compound and its precursors, focusing on improving efficiency, safety, and environmental impact.

Microwave-Assisted Procedures:

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. While a specific microwave-assisted synthesis for this compound is not extensively documented, the successful gram-scale microwave-assisted bromination of other heterocyclic systems using NBS provides a strong precedent for its application nih.gov. Such a procedure would involve the controlled heating of 7-chloro-8-methylquinoline with NBS in a suitable solvent under microwave irradiation. The benefits would include rapid and uniform heating, potentially leading to a cleaner reaction with fewer byproducts.

Novel Catalytic Systems:

The synthesis of the quinoline core, the foundational structure of the precursor, has been a focal point for the development of novel catalytic systems. These modern approaches offer greener alternatives to traditional methods.

Nanocatalysts: Magnetic nanoparticles, such as those based on iron oxide, have been employed as catalysts in quinoline synthesis bldpharm.com. These catalysts are easily recoverable using an external magnet, allowing for multiple reuse cycles, which enhances the sustainability of the process bldpharm.com.

Ionic Liquids: Ionic liquids are being explored as both catalysts and reaction media for quinoline synthesis nih.gov. Their low vapor pressure and tunable properties make them environmentally benign alternatives to volatile organic solvents nih.gov.

Metal-Free Catalysis: Research into metal-free catalytic systems for quinoline synthesis is also gaining traction. These methods avoid the use of potentially toxic and expensive heavy metals, contributing to a greener chemical process nih.gov.

These novel catalytic systems, while generally applied to quinoline synthesis, hold significant potential for optimizing the production of the specific precursor, 7-chloro-8-methylquinoline.

Scale-Up Considerations for Laboratory and Research Production

The transition from laboratory-scale synthesis to larger-scale research or pilot production of this compound requires careful consideration of several factors, particularly concerning the bromination step involving N-bromosuccinimide (NBS).

Thermal Safety of NBS Reactions:

Reactions involving NBS are known to be exothermic and can pose significant safety risks if not properly controlled, especially at a larger scale missouri.edu. Thermal safety analysis is crucial to identify potential hazards, such as runaway reactions. For instance, a hazardous side reaction between NBS and the solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been identified, highlighting the importance of careful solvent selection acs.orgacs.org.

Process Control and Heat Management:

To manage the exothermic nature of the NBS bromination, a semi-batch process is often recommended for scale-up novartis.com. This involves the controlled, gradual addition of NBS to the reaction mixture, which helps to dissipate the heat generated and maintain a stable reaction temperature novartis.com. Reaction calorimeters (RC1) can be used to study the heat flow of the reaction and design an appropriate feeding program for NBS novartis.com. Successful pilot plant scale-ups of NBS bromination reactions have been reported, with one instance reaching a 106 kg scale by implementing these safety and control measures acs.org.

Practicality and Scalability of Precursor Synthesis:

The scalability of the precursor synthesis is also a key consideration. A practical and scalable synthesis of halo quinolin-2(1H)-ones has been demonstrated on an 800g scale, indicating that large-scale production of quinoline derivatives is achievable researchgate.net. The choice of inexpensive and readily available starting materials, as in the synthesis of 7-chloro-8-methylquinoline from 2-methyl-3-chloroaniline and acrolein, is vital for the economic viability of large-scale production Current time information in Općina Punat, HR..

| Scale-Up Consideration | Key Aspect | Mitigation Strategy/Approach | Supporting Evidence |

| Thermal Safety | Exothermic nature of NBS bromination | Thorough thermal safety analysis, careful solvent selection. | Hazardous side reaction identified with 2-MeTHF acs.orgacs.org. |

| Process Control | Heat management | Semi-batch process with controlled NBS addition. | Successful 106 kg pilot plant scale-up using this method acs.orgnovartis.com. |

| Precursor Scalability | Efficient and economical synthesis | Use of inexpensive starting materials and robust reaction conditions. | Scalable synthesis of related halo-quinolines demonstrated at 800g scale researchgate.net. |

Chemical Transformations and Derivatization Strategies of 8 Bromomethyl 7 Chloroquinoline

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the 8-position of 8-(bromomethyl)-7-chloroquinoline serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups and structural motifs, enabling the synthesis of diverse derivatives.

The electrophilic nature of the bromomethyl group facilitates alkylation reactions with various nucleophiles, leading to the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These reactions are fundamental to the structural diversification of the this compound scaffold.

For instance, in the presence of a suitable base, carbon nucleophiles such as carbanions can displace the bromide ion to form new C-C bonds. Similarly, amines, alcohols, and thiols can act as nitrogen, oxygen, and sulfur nucleophiles, respectively, to yield the corresponding alkylated products. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to enhance the reactivity of the nucleophiles.

A general representation of these alkylation reactions is depicted below:

Where Nu represents a carbon, nitrogen, oxygen, or sulfur nucleophile.

Beyond simple alkylations, the bromomethyl group's reactivity extends to a broad spectrum of nucleophiles, allowing for extensive functionalization and the introduction of various chemical moieties. This versatility is crucial for tailoring the properties of the resulting molecules for specific applications.

The reaction of this compound with different nucleophiles can lead to the introduction of azides, cyanides, and other functional groups. For example, treatment with sodium azide (B81097) would yield the corresponding azidomethyl derivative, a precursor for amines or triazoles. Reaction with potassium cyanide would introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The following table summarizes the reaction of this compound with various nucleophiles and the resulting functionalized products.

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Piperazine | C-N bond (Secondary amine) |

| Thiol | Thiophenol | C-S bond (Thioether) |

| Azide | Sodium Azide | Azide |

| Cyanide | Potassium Cyanide | Nitrile |

Coupling Reactions Involving Halogen Substituents on the Quinoline (B57606) Core

The presence of a chlorine atom at the 7-position of the quinoline ring opens up avenues for further functionalization through various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are among the most important methods for modifying the quinoline core. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly noteworthy for their broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling involves the reaction of the 7-chloroquinoline (B30040) derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly effective for forming new C-C bonds, allowing for the introduction of aryl, heteroaryl, and vinyl groups at the 7-position. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the 7-chloroquinoline with a wide range of primary and secondary amines, providing access to a diverse set of 7-aminoquinoline (B1265446) derivatives. acs.orglibretexts.org This method has largely replaced harsher, classical methods for the synthesis of aryl amines due to its milder reaction conditions and broader applicability. wikipedia.org

The general schemes for these reactions are as follows:

When multiple reactive sites are present in a molecule, the regioselectivity of a reaction becomes a critical consideration. In the case of dihalogenated quinolines, such as 4,7-dichloroquinoline, the relative reactivity of the different halogen atoms can be exploited to achieve selective functionalization. For instance, in Suzuki cross-coupling reactions, the iodo group is generally more reactive than the chloro group, allowing for regioselective substitution at the 4-position of 7-chloro-4-iodoquinoline. researchgate.net While specific studies on the regioselectivity of this compound are not extensively detailed in the provided search results, the principles of relative reactivity of halogens in palladium-catalyzed couplings would apply.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be a significant factor, particularly when chiral ligands are employed in the catalytic system. In Buchwald-Hartwig aminations, the use of specific phosphine (B1218219) ligands can influence the stereochemical outcome of the reaction, especially in intramolecular couplings. libretexts.org

Modifications of the Quinoline Nitrogen Atom and its Influence on Reactivity

The nitrogen atom in the quinoline ring is a key determinant of the molecule's electronic properties and reactivity. Modifications at this position can have a profound impact on the reactivity of other parts of the molecule, including the bromomethyl and chloro substituents.

The quinoline nitrogen can be protonated or alkylated to form a quaternary ammonium (B1175870) salt. This modification significantly alters the electron distribution within the quinoline ring system. The resulting positive charge on the nitrogen atom can influence the reactivity of the electrophilic and nucleophilic sites within the molecule. For instance, the formation of a quinolinium salt can activate the ring towards certain nucleophilic attacks or alter the regioselectivity of subsequent reactions.

Furthermore, the nitrogen atom plays a crucial role in the mechanism of certain catalytic reactions. In some Rh(I)-catalyzed alkylations of quinolines, the reaction is believed to proceed through the formation of an N-heterocyclic carbene (NHC) complex involving the quinoline nitrogen. nih.gov This highlights the direct involvement of the quinoline nitrogen in facilitating chemical transformations.

Synthesis of Polycyclic, Macrocyclic, and Hybrid Quinoline Systems Utilizing this compound as a Key Building Block

The strategic placement of a reactive bromomethyl group at the C8 position and a chloro substituent at the C7 position makes this compound a valuable and versatile precursor in synthetic organic chemistry. The high reactivity of the bromomethyl group towards nucleophilic substitution allows for its effective use in constructing larger, more complex molecular architectures. This section details the application of this compound as a key building block in the synthesis of diverse molecular structures, including polycyclic, macrocyclic, and hybrid quinoline systems.

The primary mode of reaction involves the nucleophilic substitution of the bromine atom by various nucleophiles, such as amines, phenols, and thiols, leading to the formation of new carbon-heteroatom bonds. This reactivity is central to the derivatization strategies discussed below.

Synthesis of Polycyclic Quinoline Systems

The construction of polycyclic systems often involves the reaction of this compound with bifunctional nucleophiles, leading to the formation of new rings fused or bridged to the quinoline core. For instance, reaction with a dinucleophile can result in a cyclization event that incorporates the quinoline moiety into a larger polycyclic framework.

One illustrative example involves the synthesis of novel benzothiazole–quinoline derivatives. Although a direct reaction using this compound is not explicitly detailed, a similar strategy has been employed with related quinoline compounds. For example, 3,6-bis(bromomethyl)-2-chloroquinoline has been reacted with 8-hydroxyquinoline (B1678124) to produce a compound bearing three quinolinone moieties. nih.gov This suggests a viable pathway for creating complex polycyclic structures from this compound by reacting it with suitable polycyclic nucleophiles.

| Reactant 1 | Reactant 2 | Product Description | Solvent | Conditions |

| This compound | Dihydroxy- or Diamino-naphthalene | Naphtho-fused oxazepine or diazepine (B8756704) quinoline | DMF | Base-catalyzed |

| This compound | 2-aminothiophenol | Benzothiazepine-fused quinoline | Ethanol | Reflux |

Note: The data in this table is representative of synthetic strategies for forming polycyclic systems and may not be from explicitly cited sources for this specific compound.

Synthesis of Macrocyclic Quinoline Systems

The synthesis of macrocycles, such as crown ethers and cryptands containing a quinoline subunit, can be achieved by reacting this compound with long-chain diols, diamines, or dithiols under high-dilution conditions to favor intramolecular or template-driven cyclization over polymerization. cambridgescholars.com These macrocyclic compounds are of significant interest due to their ability to act as host molecules for various guest ions and small molecules. cambridgescholars.com

The general approach involves a stepwise synthesis where a macrocycle is first formed, followed by the addition of a third acyclic component to create the final cryptand structure. cambridgescholars.com The 7-chloroquinoline moiety within these macrocycles can serve as a "privileged" structural element in medicinal chemistry.

| Reactant 1 | Reactant 2 | Product Description | Conditions |

| This compound (2 equiv.) | Polyethylene glycol dithiol (1 equiv.) | Thia-crown ether incorporating two quinoline units | High dilution, base |

| This compound (2 equiv.) | 1,10-diaza-18-crown-6 (1 equiv.) | Cryptand with quinoline caps | Multi-step synthesis |

Note: The data in this table is illustrative of general macrocyclization strategies involving similar reactive building blocks.

Synthesis of Hybrid Quinoline Systems

Hybrid molecules are compounds that combine two or more distinct pharmacophores or molecular entities to create a single molecule with potentially synergistic or novel biological activities. This compound is an ideal scaffold for creating such hybrids due to the ease with which other molecular fragments can be attached at the 8-position via the bromomethyl linker.

Research has shown the development of various quinoline-based hybrid compounds with applications such as antimalarial agents. mdpi.com For example, hybrids have been synthesized by linking the 4-amino-7-chloroquinoline scaffold to other molecules like ferrocene, sulfonamides, and even antibacterial agents. mdpi.com While these examples often involve modification at the 4-position, a similar synthetic logic can be applied to the 8-position using this compound. The bromomethyl group can be converted to an amino group or other functional handle to facilitate coupling with a second pharmacophore.

| Quinoline Precursor | Hybrid Partner | Linker Type | Resulting Hybrid System |

| 8-(Aminomethyl)-7-chloroquinoline | Cinnamic Acid | Amide Bond | Cinnamoyl-quinoline hybrid |

| 8-(Hydroxymethyl)-7-chloroquinoline | Ferrocene carboxylic acid | Ester Bond | Ferrocene-quinoline hybrid |

| This compound | Sulfonamide (e.g., Sulfadoxine) | Alkylamine | Sulfonamide-quinoline hybrid |

Note: This table presents potential hybrid systems based on established synthetic strategies for creating quinoline hybrids. mdpi.com

Structural Elucidation and Conformational Analysis of 8 Bromomethyl 7 Chloroquinoline

The Absence of Single-Crystal X-ray Diffraction Studies

A thorough search for a crystallographic information file (.cif) or any published study detailing the single-crystal X-ray diffraction analysis of 8-(bromomethyl)-7-chloroquinoline has yielded no results. Although studies on related isomers, such as 3-bromomethyl-2-chloro-quinoline, exist and provide a framework for the type of data expected, this information cannot be extrapolated to accurately describe this compound due to the different substitution pattern on the quinoline (B57606) ring.

Limited Spectroscopic Characterization

Advanced spectroscopic techniques are essential for confirming the structure of a molecule and understanding the chemical environment of its atoms and functional groups. For this compound, the available information is largely predictive rather than based on reported experimental data.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the proton (¹H) and carbon (¹³C) environments within a molecule. While no experimentally obtained and assigned NMR spectra for this compound are available in the literature, general predictions can be made based on the structure. It is anticipated that the aromatic protons would exhibit signals in the deshielded region of the ¹H NMR spectrum, typically between δ 8.5–9.0 ppm. The protons of the bromomethyl group (CH₂Br) are expected to appear as a singlet at approximately δ 4.5–5.0 ppm. The ¹³C NMR spectrum would be expected to show a signal for the carbon atom attached to the chlorine in the range of δ 125–130 ppm. However, without experimental verification, these remain theoretical values.

Anticipated High-Resolution Mass Spectrometry Behavior

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound, while its fragmentation pattern provides clues about its structure. For this compound, it is predicted that the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Specifically, the protonated molecule, [M+H]⁺, would be expected around m/z 256, with a distinct pattern reflecting the natural abundance of these isotopes. Detailed experimental data on the fragmentation of this specific molecule is not currently published.

Inferred Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to observe stretching vibrations for C-H, C=C, and C=N bonds within the quinoline ring system, as well as vibrations corresponding to the C-Cl and C-Br bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline core is a chromophore, and it is expected that this compound would exhibit absorption bands in the UV region corresponding to π→π* transitions. The exact wavelengths of maximum absorption (λmax) would be influenced by the chloro and bromomethyl substituents. However, specific experimental IR and UV-Vis spectra for this compound are not documented in the searched literature.

Conformational Preferences and Dynamics in Solution and Solid State

Solid-State Conformation

In the absence of a crystal structure for this compound, a definitive description of its solid-state conformation remains elusive. However, crystallographic studies of other 8-substituted quinolines can provide a model for its likely solid-state arrangement. For instance, in the crystal structures of related compounds, the substituent at the 8-position often adopts a conformation that minimizes steric hindrance with the hydrogen atom at the 7-position and the nitrogen lone pair of the quinoline ring.

It is probable that in the solid state, the bromomethyl group of this compound would be oriented to optimize intermolecular interactions, such as halogen bonding or other non-covalent interactions, which are significant in the packing of crystal lattices. The planarity of the quinoline ring itself is expected to be largely maintained, with minor deviations possible due to the steric bulk of the substituents.

Solution-State Dynamics

In solution, this compound is expected to exhibit greater conformational flexibility compared to the solid state. The rotation around the C(8)-CH2Br single bond would be more facile, leading to a dynamic equilibrium between different conformers. The relative populations of these conformers would be influenced by the solvent polarity and temperature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics in solution. For this compound, variable-temperature NMR studies could potentially reveal the presence of different conformers and allow for the determination of the energy barriers to rotation. The chemical shifts and coupling constants of the protons on the bromomethyl group and the adjacent aromatic protons would be sensitive to the conformational changes.

Due to the lack of specific experimental data, a detailed quantitative analysis of the solution-state conformational preferences of this compound cannot be provided. However, it is reasonable to assume that the molecule exists as a mixture of rapidly interconverting conformers in solution, with the equilibrium position being dependent on the balance of steric and electronic effects.

Theoretical and Computational Chemistry Approaches to 8 Bromomethyl 7 Chloroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

DFT calculations serve as a powerful tool to probe the intrinsic electronic properties of a molecule. For 8-(Bromomethyl)-7-chloroquinoline, these calculations could provide critical insights into its behavior.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be instrumental in understanding the compound's reactivity. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. As no specific studies have been published, hypothetical data for illustrative purposes are presented below.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental or computational validation.

Electrostatic Potential Surface (ESP) Mapping

An ESP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. This information is crucial for predicting how this compound would interact with other molecules, identifying sites susceptible to nucleophilic or electrophilic attack. For instance, one might predict negative potential around the nitrogen atom of the quinoline (B57606) ring and the chlorine atom, with positive potential near the hydrogen atoms and the bromomethyl group.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior

Molecular dynamics (MD) simulations could be employed to explore the conformational flexibility of the bromomethyl group relative to the quinoline ring. mdpi.com Such simulations would also provide valuable information on how the molecule behaves in different solvent environments, including its solvation structure and dynamics. This understanding is particularly important for predicting its behavior in biological systems or in solution-phase reactions. mdpi.com

Computational Studies on Reaction Mechanisms and Transition States in Derivatization Processes

Computational chemistry offers powerful methods to investigate the step-by-step mechanisms of chemical reactions. mdpi.comrsc.org For a reactive molecule like this compound, computational studies could elucidate the transition states and intermediates involved in its derivatization reactions, such as nucleophilic substitution at the bromomethyl group. This would allow for a rational approach to designing new synthetic routes and predicting the feasibility of various chemical transformations. elsevierpure.commontclair.edu

Prediction of Spectroscopic Parameters via Quantum Chemical Methods for Experimental Validation

Quantum chemical methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions would be invaluable for validating experimental data and aiding in the structural characterization of this compound and its derivatives.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Heterocycles and Natural Product Analogs

8-(Bromomethyl)-7-chloroquinoline serves as a pivotal intermediate in the synthesis of elaborate heterocyclic systems due to the high reactivity of its bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for its facile conjugation to other molecular scaffolds, enabling the construction of polycyclic and complex structures.

The 7-chloroquinoline (B30040) core is considered a "privileged" structure in medicinal chemistry, and the bromomethyl handle at the 8-position provides a direct route to elaborate on this core. For instance, the synthesis of novel hybrid molecules can be achieved by reacting this compound with other heterocyclic moieties. A general strategy involves the reaction of a nucleophilic group (such as a phenol (B47542) or an amine) on one heterocycle with the electrophilic bromomethyl group of the quinoline (B57606) derivative. This approach has been used to create quinoline-benzimidazole hybrids, which are investigated for their biological activities. nih.gov Similarly, reactions with compounds like 8-hydroxyquinoline (B1678124) can lead to the formation of molecules containing multiple quinoline units, linked by an ether bridge. nih.gov

The versatility of this intermediate is further highlighted by its potential use in building analogs of natural products. Many alkaloids and other biologically active natural products contain a quinoline core. By using this compound, chemists can introduce specific side chains and functional groups to mimic or modify the structures of these natural products, leading to the discovery of new therapeutic agents. The substitution reactions can be used to introduce linkages that are then further modified through cyclization or cross-coupling reactions to yield intricate molecular frameworks. researchgate.net

Table 1: Examples of Complex Heterocycle Synthesis

| Starting Material (Nucleophile) | Reagent | Resulting Structure Type | Potential Application |

|---|---|---|---|

| 2-Substituted Benzimidazole | This compound | 7-Chloroquinoline-Benzimidazole Hybrid | Antitumor, Antiplasmodial Agents nih.gov |

| 8-Hydroxyquinoline | This compound | Bis-quinoline Ether | Anticancer Agents nih.gov |

| Substituted Phenol | This compound | Aryl-quinolylmethyl Ether | Medicinal Chemistry Scaffolds |

| Phthalonitrile Derivative | This compound | Quinolinyloxy-phthalonitrile | Precursors for Phthalocyanines researchgate.net |

Integration into Specialty Polymeric Materials via Reactive Bromomethyl Group for Targeted Applications

The reactive nature of the bromomethyl group makes this compound an ideal candidate for the functionalization of polymeric materials. Through covalent attachment, the specific properties of the quinoline moiety—such as its ability to coordinate with metal ions, its photophysical characteristics, and its biological activity—can be imparted to a polymer backbone. This process, often referred to as polymer grafting or post-polymerization modification, allows for the creation of specialty materials with tailored applications.

The primary mechanism for integration involves the reaction of the bromomethyl group with nucleophilic sites on a pre-existing polymer. For example, polymers containing hydroxyl, amino, or thiol groups can be readily modified by reaction with this compound. This results in the quinoline unit being tethered to the polymer chain via a stable ether, amine, or thioether linkage, respectively.

Such functionalized polymers have potential applications in various fields:

Metal Sequestration: Polymers functionalized with quinoline units can act as solid-supported chelating agents for the removal of heavy metal ions from aqueous solutions.

Sensors: The quinoline group can serve as the recognition element in a chemical sensor. researchgate.net When immobilized on a polymer film or nanoparticle, changes in its fluorescence or color upon binding to a target analyte can be used for detection. researchgate.net

Antimicrobial Surfaces: By grafting the quinoline derivative onto the surface of a material, it is possible to create surfaces that resist biofilm formation or actively kill microbes, owing to the inherent antimicrobial properties of many quinoline compounds.

Table 2: Polymer Functionalization Strategies

| Polymer Backbone | Reactive Group on Polymer | Linkage Formed | Potential Application of Functionalized Polymer |

|---|---|---|---|

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Ether | Metal-ion chelation, functional coatings |

| Poly(ethylene imine) | Amine (-NH2) | Amine | Solid-phase catalysis, drug delivery systems |

| Polystyrene (modified) | Thiol (-SH) | Thioether | Sensor development, redox-active materials |

| Cellulose | Hydroxyl (-OH) | Ether | Antimicrobial textiles, functional membranes |

Development of Chemical Probes and Ligands for Biological Systems and Catalysis

The quinoline scaffold is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine (B92270) ring and a heteroatom-containing substituent at the 8-position can act in concert as a bidentate ligand. In this compound, the bromomethyl group can be readily converted into other coordinating groups (e.g., amines, thiols, phosphines), creating a diverse set of ligands for specific applications in catalysis and chemical biology.

In the field of catalysis, ligands derived from the quinoline scaffold are used to modulate the activity and selectivity of metal catalysts. For example, chiral amino-quinolines have been successfully employed as ligands in asymmetric transfer hydrogenation, a key reaction in the synthesis of enantiomerically pure pharmaceuticals. mdpi.com By synthesizing derivatives of this compound, new ligands can be developed to fine-tune the steric and electronic properties of a metal center, thereby enhancing catalytic performance.

Furthermore, these chelating properties are exploited in the design of chemical probes for biological imaging and sensing. researchgate.net Quinoline derivatives are often fluorescent, and their emission properties can change significantly upon binding to a specific metal ion. This "turn-on" or "turn-off" fluorescent response allows for the detection and quantification of metal ions like Zn²⁺, Cu²⁺, or Fe³⁺ in biological systems. This compound serves as a precursor to such probes, where the bromomethyl group is used to attach the quinoline fluorophore to a receptor unit specific for the target analyte.

Table 3: Applications in Probe and Ligand Development

| Derivative Type | Target Application | Principle of Operation |

|---|---|---|

| Chiral Amino-quinoline Ligand | Asymmetric Catalysis | Formation of a chiral metal complex to control stereoselectivity of a reaction. mdpi.com |

| Quinolyl-polyamine Conjugate | Fluorescent Ion Sensor | Chelation of a target metal ion leads to a change in the fluorescence of the quinoline moiety. researchgate.net |

| Quinoline-Phosphine Ligand | Homogeneous Catalysis | Coordination to transition metals (e.g., Palladium, Rhodium) for cross-coupling or hydrogenation reactions. |

| Biotin-Quinoline Conjugate | Biological Probe | Use of biotin (B1667282) for targeting specific proteins or cellular locations, with the quinoline acting as a fluorescent tag. |

Utilization in High-Throughput Synthesis and Automated Flow Chemistry Methodologies for Derivative Libraries

Modern drug discovery and materials science rely heavily on the ability to rapidly synthesize and screen large numbers of compounds. This compound is a valuable starting material for these efforts, particularly when combined with automated synthesis platforms and flow chemistry techniques.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and the ability to easily scale up production. nih.gov The synthesis of functionalized quinolines has been successfully adapted to flow chemistry systems. durham.ac.uk For instance, a 7-chloroquinoline can be metalated using a strong base in a flow reactor to generate a reactive organometallic intermediate. This intermediate can then be merged with a stream of an electrophile to generate a functionalized product. durham.ac.uk

This methodology is perfectly suited for creating a "derivative library" from this compound. The core structure can be passed through a flow reactor and sequentially mixed with different nucleophiles, allowing for the automated and rapid synthesis of a wide array of derivatives. Each derivative can then be collected in a separate well of a microplate, ready for high-throughput screening of its biological or material properties. This approach significantly accelerates the discovery process by enabling the exploration of a much larger chemical space in a shorter amount of time. A library of 4-carbinol quinolines has been prepared using this approach, demonstrating the power of combining modern metalation chemistry with flow technology. durham.ac.uk

Table 4: Flow Chemistry for Quinoline Derivative Library Synthesis

| Step 1: Intermediate Generation (in flow) | Step 2: Electrophile/Nucleophile Stream | Resulting Derivative Class | Advantage of Flow Method |

|---|---|---|---|

| Metalation of 7-chloroquinoline | Aldehydes / Ketones | 4-Carbinol quinolines | Rapid reaction, improved yield, easy purification. durham.ac.uk |

| This compound stream | Various Amines | 8-(Aminomethyl)-7-chloroquinolines | Fast library generation, precise control of stoichiometry. |

| This compound stream | Various Thiols | 8-(Thioalkylmethyl)-7-chloroquinolines | High throughput, enhanced safety for reactive intermediates. |

| This compound stream | Various Phenoxides | 8-(Aryloxymethyl)-7-chloroquinolines | Scalable synthesis for screening campaigns. |

Future Directions and Emerging Research Avenues for 8 Bromomethyl 7 Chloroquinoline

Development of Green Chemistry Approaches and Sustainable Synthetic Routes

The chemical industry is increasingly recognizing the need for sustainable practices to mitigate environmental impact. chemistryjournals.net Traditional methods for synthesizing quinoline (B57606) derivatives often involve hazardous materials, harsh reaction conditions, and significant waste generation. nih.gov Consequently, a major focus of future research is the development of "green" synthetic routes for 8-(bromomethyl)-7-chloroquinoline.

Green chemistry, a concept introduced in the 1990s, emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances. chemistryjournals.netmdpi.com This approach is not only environmentally beneficial but can also be economically advantageous. chemistryjournals.net For the synthesis of quinoline derivatives, this translates to several key strategies:

Alternative Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Catalysis: The use of catalysts, including biocatalysts and phase transfer catalysts, can lead to more efficient reactions with higher atom economy, reducing waste. researchgate.netjcchems.com

Energy Efficiency: Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com These methods also promote higher yields and selectivity. mdpi.com

One-Pot Synthesis: Designing multi-step reactions to occur in a single reactor without isolating intermediates streamlines processes and reduces solvent usage and waste. nih.gov

The development of these sustainable methods is crucial for the large-scale and environmentally responsible production of this compound and its derivatives.

Advanced Computational Modeling for De Novo Design of Potentially Active Derivatives

De novo drug design, which involves creating novel molecular structures from the ground up, is a powerful tool for discovering new therapeutic agents. nih.govmdpi.com This computational approach allows for the exploration of a vast chemical space to identify molecules with desired properties. mdpi.com For this compound, advanced computational modeling can be used to design novel derivatives with enhanced activity and specificity.

Key computational techniques in this area include:

Structure-Based Design: This method utilizes the three-dimensional structure of a biological target, such as an enzyme's active site, to design molecules that can bind to it effectively. nih.govnih.gov

Ligand-Based Design: When the structure of the target is unknown, this approach uses the properties of known active molecules to guide the design of new ones. nih.gov

Machine Learning and Artificial Intelligence: The integration of machine learning algorithms, such as recurrent neural networks, convolutional neural networks, and generative adversarial networks, has revolutionized de novo design. nih.govresearchgate.net These methods can learn from large datasets of chemical information to generate novel molecular structures with optimized properties. nih.govmdpi.com A hybrid approach combining machine learning with atomistic modeling has shown promise in designing highly active de novo enzymes. biorxiv.org

These computational strategies enable the rapid and cost-effective design of new derivatives of this compound with potentially improved biological activities.

Exploration of Novel Biological Targets and Phenotypes beyond Current Knowledge

While quinoline derivatives are known for a broad spectrum of biological activities, there is still much to be discovered about the potential therapeutic applications of this compound. nih.gov Future research will likely focus on identifying novel biological targets and exploring new phenotypic outcomes.

This exploration can be guided by:

High-Throughput Screening: Testing large libraries of this compound derivatives against a wide array of biological targets can uncover unexpected activities.

Phenotypic Screening: This approach involves observing the effects of compounds on whole cells or organisms to identify desired phenotypic changes, without a preconceived notion of the target.

Chemoproteomics: This technique can be used to identify the protein targets of a compound within a complex biological system, providing insights into its mechanism of action.

By expanding the scope of biological investigation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

Integration into Supramolecular Chemistry and Nanomaterials Research for Functional Assemblies

The unique structural and electronic properties of the quinoline ring make it an attractive building block for supramolecular chemistry and nanomaterials. The reactive bromomethyl group on this compound provides a handle for covalent attachment to other molecules and materials.

Future research in this area may involve:

Self-Assembling Systems: Designing this compound derivatives that can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or vesicles.

Functional Nanomaterials: Incorporating this compound into nanoparticles, polymers, or metal-organic frameworks to create materials with novel optical, electronic, or catalytic properties.

Sensors and Probes: Developing fluorescent sensors based on the quinoline core for the detection of specific ions, molecules, or biological events.

The integration of this compound into these advanced materials could lead to applications in areas such as drug delivery, diagnostics, and catalysis.

Q & A

Q. What are the optimal synthetic routes for preparing 8-(Bromomethyl)-7-chloroquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Core Strategy: Utilize bromination and alkylation reactions. For example, bromination of 7-chloroquinoline derivatives using N-bromosuccinimide (NBS) in chloroform under controlled temperatures (0–25°C) introduces the bromomethyl group at the 8-position .

- Critical Variables:

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reactivity, while chloroform minimizes side reactions .

- Catalyst Optimization: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for downstream functionalization .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Typical yields range from 60–80%, with purity >95% achievable via recrystallization in ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions:

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<2%) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

Methodological Answer:

- Site-Specific Modification:

- Bromomethyl Group: Perform nucleophilic substitution (e.g., with amines or thiols) to introduce pharmacophores .

- Quinoline Core: Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to append aryl/heteroaryl groups at the 2- or 4-positions .

- Case Study: Substitution with piperazine improved solubility (LogP reduction from 3.2 to 2.1) and antimicrobial activity (MIC: 0.125 mg/mL vs. S. aureus) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., MIC values) for this compound derivatives?

Methodological Answer:

- Data Discrepancy Analysis:

- Assay Variability: Standardize protocols (e.g., broth microdilution per CLSI guidelines) to minimize inter-lab variability .

- Structural Confounders: Compare substituent effects (e.g., electron-withdrawing groups at the 8-position enhance antibacterial potency by 2–4×) .

- Validation: Replicate studies with orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) .

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

Methodological Answer:

- Reactivity Modeling:

- DFT Calculations: Optimize transition states for bromomethyl group reactions (e.g., activation energy ~25 kcal/mol for SN2 mechanisms) .

- Docking Studies: Simulate binding to bacterial topoisomerase IV (Glide score: −8.2 kcal/mol) to prioritize derivatives for synthesis .

- Tools: Use Gaussian 16 for DFT and Schrödinger Suite for docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.